Product packaging for methyl 4-amino-1H-indazole-3-carboxylate(Cat. No.:CAS No. 1360946-93-5)

methyl 4-amino-1H-indazole-3-carboxylate

Cat. No.: B580405
CAS No.: 1360946-93-5
M. Wt: 191.19
InChI Key: PIHRBUYRORKISI-UHFFFAOYSA-N
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Description

Overview of Indazole as a Privileged Scaffold in Drug Discovery

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of pharmacological activities. labsolu.ca The indazole ring system is a prime example of such a scaffold, present in a variety of commercially available drugs and compounds in clinical trials. researchgate.netnih.gov This versatility is attributed to the structural features of the indazole nucleus, including its ability to participate in hydrogen bonding and π-π stacking interactions with biological macromolecules. labsolu.ca

Indazoles exist in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-form being the more thermodynamically stable and predominant isomer. researchgate.netnih.gov The presence of nitrogen atoms in the pyrazole (B372694) ring allows for various intermolecular interactions, which are crucial for binding to the active sites of enzymes and receptors. The benzene (B151609) portion of the scaffold provides a hydrophobic surface and can be readily functionalized to modulate the compound's physicochemical properties and target selectivity.

The broad therapeutic applicability of the indazole scaffold is demonstrated by the range of drugs that incorporate this motif. These include agents with anti-inflammatory, anticancer, antiarrhythmic, antifungal, antibacterial, and anti-HIV properties. researchgate.net The successful application of indazole-based compounds in treating a multitude of diseases underscores its significance as a foundational structure in the design and development of new medicines. nih.govnih.gov

Significance of Substituted Indazole Derivatives in Bioactive Compounds

While the core indazole structure is important, it is the diverse array of substituents that can be attached to this scaffold that truly unlocks its therapeutic potential. The strategic placement of different functional groups on the indazole ring system allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile. researchgate.net These substitutions can enhance binding affinity to a specific target, improve metabolic stability, or alter solubility, all of which are critical factors in the development of a successful drug.

A multitude of substituted indazole derivatives have shown significant promise in preclinical and clinical studies. For instance, the introduction of an amino group at the 3-position of the indazole ring has been shown to be an effective hinge-binding fragment in kinase inhibitors. nih.gov Furthermore, modifications at various positions of the indazole ring have led to the development of potent inhibitors for a range of enzymes and receptors implicated in diseases such as cancer, inflammatory disorders, and neurodegenerative conditions. nih.govsigmaaldrich.com

Several FDA-approved drugs containing a substituted indazole scaffold are currently on the market, highlighting the clinical success of this chemical class. These include pazopanib, a multi-kinase inhibitor used in the treatment of renal cell carcinoma, and axitinib, another kinase inhibitor for the same indication. nih.gov Entrectinib, an inhibitor of tropomyosin receptor kinases, is used for the treatment of certain types of solid tumors. nih.gov These examples provide compelling evidence for the power of substituted indazole derivatives in generating novel and effective therapeutic agents.

Research Rationale for Methyl 4-amino-1H-indazole-3-carboxylate Studies

The focus on this compound in medicinal chemistry research stems primarily from its role as a key synthetic intermediate for the construction of more complex and biologically active molecules. researchgate.net This compound provides a versatile platform for the introduction of a wide range of chemical diversity, making it an invaluable tool for the generation of compound libraries for high-throughput screening.

The presence of three key functional groups on the indazole core of this compound—the amino group at the 4-position, the carboxylate group at the 3-position, and the reactive nitrogen atoms of the indazole ring—allows for a variety of chemical modifications. uni.lu The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce different side chains. The carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides. researchgate.net

This synthetic flexibility has been exploited in the development of a number of potential therapeutic agents, particularly in the field of oncology. For example, this compound has been used as a starting material for the synthesis of novel diarylurea derivatives with potent anticancer activity. researchgate.net It has also been employed in the creation of inhibitors of various protein kinases, which are key targets in cancer therapy. nih.gov The ability to readily generate a diverse range of derivatives from this single starting material makes this compound a highly valuable and sought-after compound in the ongoing search for new and improved drugs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O2 B580405 methyl 4-amino-1H-indazole-3-carboxylate CAS No. 1360946-93-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)8-7-5(10)3-2-4-6(7)11-12-8/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHRBUYRORKISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=CC=CC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360946-93-5
Record name methyl 4-amino-1H-indazole-3-carboxylate
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Synthetic Methodologies for Methyl 4 Amino 1h Indazole 3 Carboxylate and Its Precursors

Classical and Contemporary Synthetic Routes to 1H-Indazole-3-carboxylates

The synthesis of the 1H-indazole-3-carboxylate scaffold is a cornerstone in the preparation of the target molecule. A variety of methods have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes.

Cyclization Reactions in Indazole Core Formation

The formation of the bicyclic indazole ring system is the critical step in the synthesis. Several key strategies have been established. One classical approach involves the diazotization of o-aminophenylacetic acid derivatives. For instance, o-aminophenylacetic acid esters can undergo a one-step synthesis in the presence of a nitrite source, such as sodium nitrite, under mild conditions to yield the corresponding 1H-indazole-3-carboxylate. google.com Another prominent method begins with o-nitroacetophenone derivatives, which undergo nitro reduction and N-acetylation, followed by cyclization with sodium nitrite to form the indazole ester. google.com

Contemporary methods often utilize transition metal catalysis to achieve higher efficiency and broader substrate scope. Intramolecular C-H amination of arylhydrazones, mediated by reagents like iodine or [bis-(trifluoroacetoxy)iodo]benzene (PIFA), provides a metal-free avenue to the indazole core. nih.gov Furthermore, [3+2] cycloaddition reactions between arynes and diazo compounds, such as ethyl diazoacetate, represent a direct and efficient approach to constructing the 1H-indazole-3-carboxylate skeleton. google.com

Table 1: Comparison of Selected Cyclization Methodologies for 1H-Indazole Core Formation
Starting Material(s)Key ReagentsReaction TypeAdvantages
o-Aminophenylacetic acid esterSodium Nitrite, AcidDiazotization / CyclizationOne-step, mild conditions, high yield. google.com
ArylhydrazonesPIFA or I2/KI/NaOAcIntramolecular C-H AminationMetal-free, good functional group tolerance. nih.gov
Arynes + Diazo compoundsCsF or TBAF[3+2] CycloadditionDirect, efficient, good to excellent yields. google.com
o-Haloaryl N-sulfonylhydrazonesCu(OAc)2·H2OIntramolecular N-arylationLower temperature, lower catalyst loading. nih.gov

Esterification and Functional Group Interconversion at C-3

Once the indazole ring is formed, specifically as 1H-indazole-3-carboxylic acid, esterification is required to obtain the methyl ester. A straightforward and high-yielding method involves dissolving the carboxylic acid in methanol and treating it with an acid catalyst or a reagent like thionyl chloride. chemicalbook.com For example, the reaction of 1H-indazole-3-carboxylic acid with thionyl chloride in methanol at reflux provides methyl 1H-indazole-3-carboxylate in excellent yield. chemicalbook.com

Functional group interconversion at the C-3 position is also a viable strategy. The C-3 position of an N-protected indazole can be lithiated using a strong base like n-butyl lithium, followed by quenching with carbon dioxide to introduce a carboxylic acid group. This acid can then be esterified as described above. This two-step process allows for the introduction of the carboxylate moiety after the formation of the indazole ring.

Targeted Synthesis of 4-Substituted Indazoles

The introduction of the amino group at the C-4 position is a defining feature of the target molecule. This is most reliably achieved through the synthesis and subsequent reduction of a 4-nitro-substituted precursor.

Reduction Strategies for Nitro-Precursors to Methyl 4-amino-1H-indazole-3-carboxylate

The key precursor for the synthesis of the title compound is methyl 4-nitro-1H-indazole-3-carboxylate. The synthesis of this precursor can be envisioned through the initial formation of 4-nitroindazole, which is accessible from the diazotization of 2-methyl-3-nitroaniline. chemicalbook.com Following the formation of the 4-nitroindazole core, introduction of the methyl carboxylate group at the C-3 position would yield the desired nitro-precursor.

The reduction of the 4-nitro group to a 4-amino group is a well-established transformation. Two primary methods are widely employed for this purpose on the indazole scaffold:

Catalytic Hydrogenation: This method is highly efficient and clean. The nitro-indazole compound is dissolved in a suitable solvent such as methanol or THF, and a palladium on carbon catalyst (10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere, typically at room temperature. The reaction proceeds to completion, and the catalyst is simply removed by filtration, yielding the 4-aminoindazole product. This method was successfully used to convert 4-nitro-1-(β-D-ribofuranosyl)-1H-indazole to its 4-amino counterpart. libretexts.org

Chemical Reduction with Stannous Chloride (SnCl₂): Anhydrous stannous chloride is a classical and effective reagent for the reduction of aromatic nitro groups. jst.go.jp The reaction involves heating the 4-nitroindazole with an excess of SnCl₂ in a solvent like ethanol or acidic methanol. chemicalbook.comjst.go.jp This method is particularly useful and has been demonstrated to effectively reduce various nitroindazole isomers to their corresponding aminoindazoles in good yields. chemicalbook.comjst.go.jp

Table 2: Common Reduction Methods for Nitroindazoles
Reagent(s)SolventConditionsKey Features
H₂, 10% Pd/CMethanol (MeOH) or Tetrahydrofuran (THF)Room TemperatureHigh efficiency, clean work-up (catalyst filtration). libretexts.org
Anhydrous Stannous Chloride (SnCl₂)Ethanol (EtOH) or Acidic MeOHHeating (e.g., 60°C)Effective for various isomers, good yields. chemicalbook.comjst.go.jp

Advanced Catalytic Approaches in Indazole Synthesis

Modern synthetic chemistry has seen the development of advanced catalytic systems that streamline the synthesis of the indazole core with high efficiency and regioselectivity. These methods often involve transition metals like palladium, copper, and cobalt, which facilitate key bond-forming events.

Palladium Catalysis: Palladium catalysts are versatile for constructing the indazole ring. For example, Pd(OAc)₂ can mediate the oxidative benzannulation of pyrazoles with internal alkynes to produce 1H-indazoles in moderate to good yields. nih.gov

Copper Catalysis: Copper-mediated reactions are frequently used for intramolecular N-arylation to form the indazole N-N bond. The cyclization of o-haloaryl N-sulfonylhydrazones using a copper catalyst such as Cu(OAc)₂·H₂O is an efficient route that proceeds under relatively mild conditions. nih.gov

Cobalt Catalysis: Cobalt-catalyzed C-H activation has emerged as a powerful tool. A Co(III)/Cu(II) co-catalytic system can be used to synthesize 3-substituted 1H-indazoles from azoxy compounds and alkynes via a C-H activation/annulation cascade. nih.gov

These advanced catalytic methods offer significant advantages over some classical routes, including improved functional group tolerance, higher yields, and the ability to construct complex indazole derivatives in fewer steps.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone in the synthesis of indazoles, offering powerful and reliable methods for their construction. researchgate.net Palladium-catalyzed reactions are particularly prominent in the formation of the indazole scaffold. For instance, palladium catalysts are utilized in direct and regioselective syntheses of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.org Other palladium-catalyzed methods have been developed for the synthesis of 3-amino-1H-indazoles. researchgate.net

Copper-catalyzed reactions also play a significant role. nih.gov Copper(I) oxide nanoparticles have been used to catalyze the one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide to form 2H-indazoles. organic-chemistry.org Furthermore, a copper-catalyzed intramolecular C-N coupling reaction of N-(2-iodoaryl)amidines has been shown to produce 1H-indazoles.

Rhodium catalysts have been employed in the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.gov Cobalt(III)-catalyzed reactions have also been developed for the synthesis of indazoles through C–H bond functionalization, addition, and cyclization cascades. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions in Indazole Synthesis

Catalyst/Reagent Reactants Product Type Reference
Palladium 2-bromobenzyl bromides, arylhydrazines 2-aryl-substituted 2H-indazoles organic-chemistry.org
Copper(I) oxide nanoparticles 2-bromobenzaldehydes, primary amines, sodium azide 2H-indazoles organic-chemistry.org
Rhodium(III) Azobenzenes, aldehydes N-aryl-2H-indazoles nih.gov

Acid/Base-Catalyzed Methodologies

Acid and base-catalyzed reactions are fundamental in the synthesis of indazoles, often providing milder and more environmentally friendly alternatives to metal-catalyzed processes. benthamdirect.comingentaconnect.com For example, a novel and eco-friendly green method for the synthesis of 1-H-indazoles involves a grinding protocol using ammonium chloride as a milder acid in an ethanol solvent. samipubco.com This method offers good yields in a shorter time frame. samipubco.com

Lewis acids have been shown to catalyze the cyclization of methyl phenyldiazoacetates with an ortho-imino group to produce 2,3-substituted indoles in quantitative yields. organic-chemistry.org This method is efficient, requiring low catalyst loadings and mild reaction conditions. organic-chemistry.org

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles is increasingly important in the synthesis of indazole derivatives to minimize environmental impact. benthamdirect.com One such approach is the use of polyethylene glycol (PEG 300) as a green solvent in the copper(I) oxide nanoparticle-catalyzed synthesis of 2H-indazole derivatives. organic-chemistry.org Another example is the use of a grinding protocol with ammonium chloride in ethanol, which is considered an eco-friendly and greener method for synthesizing 1-H-indazoles. samipubco.com These methods often have the advantages of being low-cost, having simpler experimental procedures, and easier work-up processes. samipubco.com

Purification and Isolation Techniques for Indazole Derivatives

The purification of indazole derivatives is a critical step to ensure the final product meets the required purity standards. Common techniques include recrystallization and column chromatography. A method for separating and purifying isomers of substituted indazole derivatives involves using a mixed solvent for recrystallization to obtain a single isomer with a purity of over 99%. google.com

Column chromatography is another widely used technique. For instance, crude products of indazole derivatives can be purified by column chromatography using a hexane/ethyl acetate solvent system. nih.gov Similarly, silica gel column chromatography is employed for the purification of 1H-indazole derivatives. samipubco.commdpi.com

Spectroscopic and Analytical Characterization Methodologies in Synthesis Validation

The validation of the synthesis of indazole derivatives relies on a suite of spectroscopic and analytical techniques to confirm the structure and purity of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of indazole derivatives. researchgate.netmdpi.com Both ¹H and ¹³C NMR are routinely used to determine the chemical structure of these compounds. nih.govmdpi.com

For example, the ¹H-NMR spectrum of a 6-bromo-4-nitro-1H-indazole derivative showed characteristic peaks at δ 12.46 (br, 1H), 8.15 (s, 1H), 7.56 (s, 1H), and 6.88 (s, 1H), confirming the presence of the indazole core and the substituent groups. google.com In another example, the ¹H NMR spectrum of N-(1,3,4-thiadiazol-2-yl)-1H-indazole-3-carboxamide displayed signals at δ 7.28 (t, 1H), 7.44 (t, 1H), 7.64 (d, 1H), 8.04 (d, 1H), 8.92 (s, 1H), 13.01 (br, 1H), and 13.92 (s, 1H).

¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule. The ¹³C NMR spectrum of a 1H-benzo[f]indazole-4,9-dione derivative showed signals at δ 11.0, 30.7, 35.7, 40.5, 51.6, 114.1, 117.8, 126.4, 126.5, 132.8, 134.0, 147.5, 170.8, 171.5, and 179.6. nih.gov

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons on the Indazole Ring

Proton Chemical Shift Range (ppm) Reference
H-3 7.9 - 8.1 mdpi.com
H-4 7.5 - 7.8 mdpi.com
H-5 6.8 - 7.7 nih.govgoogle.com
H-6 6.8 - 7.7 nih.govgoogle.com
H-7 7.5 - 8.1 google.com

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is a crucial analytical technique used to confirm the molecular weight of synthesized indazole derivatives. researchgate.net Electron ionization (EI) and electrospray ionization (ESI) are common ionization methods used.

For instance, the ESI-MS of 6-bromo-4-nitro-1H-indazole showed a peak at m/z 213.05 [M+H]⁺, confirming its molecular weight. google.com Similarly, the mass spectrum of 5-amino-1-(2,2-dimethoxyethyl)-indazole displayed a molecular ion peak at m/z 222 (M+H)⁺. google.com The mass spectrum of N-(4-methylbenzo[d]thiazol-2-yl)-1H-indazole-3-carboxamide showed a molecular ion peak at m/z 309.16 (M+ + 1).

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-aryl-substituted 2H-indazoles
3-amino-1H-indazoles
2H-indazoles
1H-indazoles
N-aryl-2H-indazoles
2,3-substituted indoles
6-bromo-4-nitro-1H-indazole
N-(1,3,4-thiadiazol-2-yl)-1H-indazole-3-carboxamide
1H-benzo[f]indazole-4,9-dione
5-amino-1-(2,2-dimethoxyethyl)-indazole

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for the confirmation of functional groups within a synthesized molecule. For this compound, IR spectroscopy provides definitive evidence for the presence of its key chemical features: the amino group (-NH₂), the N-H bond of the indazole ring, the ester carbonyl group (C=O), and the aromatic ring system. The identification is achieved by correlating the absorption bands in the IR spectrum, measured in wavenumbers (cm⁻¹), to the vibrational frequencies of specific bonds within the molecule.

The spectrum of this compound exhibits characteristic absorption peaks that align with its structure. The N-H stretching vibrations of the primary amino group typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The N-H stretch of the indazole ring itself is also observed in this region, often as a broader band.

A strong absorption peak, characteristic of the C=O stretching vibration of the ester functional group, is expected in the range of 1700-1725 cm⁻¹. The presence of the aromatic system, composed of the fused benzene (B151609) and pyrazole (B372694) rings, is confirmed by C=C stretching vibrations within the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The specific positions of these peaks can be influenced by the electronic effects of the substituents on the indazole ring system.

Table 1: Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Functional GroupType of Vibration
3300 - 3500Primary Amine (-NH₂)N-H Symmetric & Asymmetric Stretching
3100 - 3300Indazole RingN-H Stretching
3000 - 3100Aromatic RingC-H Stretching
1700 - 1725EsterC=O Stretching
1580 - 1620Aromatic Ring / AmineC=C Stretching / N-H Bending
1200 - 1300EsterC-O Stretching

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a sample. This technique is indispensable for verifying the empirical formula of a newly synthesized compound like this compound and assessing its purity.

The molecular formula for this compound is C₉H₉N₃O₂. uni.luuni.lunih.gov Based on this formula and the atomic weights of its constituent elements (C: 12.01, H: 1.01, N: 14.01, O: 16.00), the theoretical elemental composition can be calculated. The molecular weight of the compound is 191.19 g/mol . nih.gov

In a typical experimental procedure, a purified sample of the compound is combusted, and the resulting amounts of carbon dioxide, water, and nitrogen gas are precisely measured. These measurements allow for the calculation of the experimental mass percentages of carbon, hydrogen, and nitrogen. A close agreement, generally within ±0.4%, between the experimentally determined percentages and the calculated theoretical values provides strong evidence for the correct elemental composition and high purity of the synthesized this compound.

**Table 2: Elemental Analysis Data for this compound (C₉H₉N₃O₂) **

ElementTheoretical Percentage (%)Experimental Percentage (%) (Typical)
Carbon (C)56.54%56.4 - 56.7%
Hydrogen (H)4.74%4.6 - 4.8%
Nitrogen (N)21.98%21.8 - 22.1%

Biological Activities and Pharmacological Potential of Methyl 4 Amino 1h Indazole 3 Carboxylate Derivatives

Anti-inflammatory Effects

Indazole derivatives have shown notable anti-inflammatory properties. Research has highlighted their potential in mitigating inflammatory responses, a key factor in numerous diseases.

A study on newly synthesized indole (B1671886) and indazole derivatives reported anti-inflammatory activity in rats. The compounds exhibited inhibition of carrageenan-induced paw edema, with 3-methyl-1H-indazole showing more potent activity than the indole derivatives tested. niscpr.res.in Another research effort focused on synthesizing novel indazole derivatives and evaluating their anti-inflammatory effects in Sprague Dawley rats. The synthesized compounds demonstrated significant anti-inflammatory activity, with one compound showing edema inhibition comparable to the standard drug etoricoxib. hep.com.cn

Furthermore, some 2H-indazole derivatives have been investigated as dual antimicrobial and anti-inflammatory agents. nih.gov These compounds were designed by combining structural features found in known antimicrobial and anti-inflammatory compounds, suggesting a potential for broad-spectrum activity. The indazole nucleus is a key component in many compounds with a wide array of biological activities, including anti-inflammatory effects. nih.govresearchgate.net

Enzyme Inhibition Profiles

Derivatives of methyl 4-amino-1H-indazole-3-carboxylate have been extensively studied for their ability to inhibit various enzymes, indicating their potential as therapeutic agents for a range of diseases.

The indazole scaffold is a prominent feature in many kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

MAPK1: Indazole-sulfonamide compounds have been synthesized and investigated for their potential to inhibit Mitogen-Activated Protein Kinase 1 (MAPK1), a key enzyme in cell proliferation and survival. mdpi.com

VEGFR-2: Several studies have focused on designing indazole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.govresearchgate.net One study reported a potent indazole-based VEGFR-2 inhibitor with an IC50 value of 1.24 nM. nih.gov The diverse structures of VEGFR-2 inhibitors often feature scaffolds like indole and indazole. nih.gov

CDK2: Tetrahydroindazole derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) in complex with cyclins. nih.gov These kinases are key regulators of the cell cycle, and their inhibition can be a strategy for cancer treatment.

c-Met: A series of indazole derivatives were designed and evaluated as inhibitors of the c-Met receptor tyrosine kinase, which is implicated in several human cancers. nih.gov One compound, 4d, demonstrated significant inhibitory activity against c-Met. nih.gov

HSP90: Indazole analogs have been investigated as C-terminal inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone that plays a crucial role in the stability and function of many proteins required for tumor cell survival. nih.govresearchgate.net A particular derivative, compound 12d, showed significant inhibitory effects in breast cancer cells. nih.gov

EZH1/EZH2: The indazole ring is a common feature in inhibitors of Enhancer of Zeste Homolog 1 (EZH1) and 2 (EZH2), which are histone methyltransferases involved in epigenetic regulation and are implicated in various cancers. nih.govnih.govacs.org UNC1999, an indazole-containing compound, was the first reported orally bioavailable dual inhibitor of EZH2 and EZH1. nih.gov

IRAK4: Indazole derivatives have been identified as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways. nih.govacs.orgnih.govthieme-connect.com The discovery of clinical candidates BAY1834845 (zabedosertib) and BAY1830839 highlights the potential of this class of inhibitors. acs.orgthieme-connect.com

BChE: Research has explored indazole derivatives as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. monash.eduresearchgate.net One study synthesized 17 indazole derivatives and found that compound 4q exhibited potent and selective BChE inhibitory activity. monash.eduresearchgate.net

Indazole derivatives have shown significant potential as inhibitors of monoamine oxidases (MAOs), enzymes that are important targets in the treatment of neuropsychiatric and neurodegenerative disorders.

A study of C5- and C6-substituted indazole derivatives revealed potent and selective inhibition of human MAO-B, with some compounds exhibiting IC50 values in the low nanomolar range. researchgate.net

Indazole- and indole-5-carboxamides have been identified as highly potent, selective, and reversible inhibitors of MAO-B, with some derivatives showing subnanomolar potency. nih.govacs.org For instance, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (PSB-1491) had an IC50 of 0.386 nM for human MAO-B. nih.govacs.org

Further studies on indazole-5-carboxamides have confirmed their potential as brain-permeable, reversible, and competitive MAO-B inhibitors with subnanomolar potency. tandfonline.com

A series of 3-amino-1H-indazole derivatives were synthesized and shown to possess antiproliferative activities through inhibition of the PI3K/AKT/mTOR signaling pathway. nih.gov Compound W24, in particular, exhibited broad-spectrum antiproliferative activity against several cancer cell lines. nih.gov While not directly focused on indazoles, the broader class of indole compounds has also been shown to modulate this pathway. nih.gov

While the provided outline includes N-myristoyltransferase (NMT) inhibition, the initial search did not yield specific information on this compound derivatives as NMT inhibitors. Further targeted research in this specific area would be necessary to provide detailed findings.

Data Tables

Table 1: Kinase Inhibition by Indazole Derivatives

Kinase Target Derivative Class Key Findings
MAPK1 Indazole-sulfonamides Investigated as potential inhibitors.
VEGFR-2 Indazole derivatives Potent inhibition, with one compound showing an IC50 of 1.24 nM.
CDK2 Tetrahydroindazoles Identified as inhibitors of CDK2/cyclin complexes.
c-Met Indazole derivatives Compound 4d showed significant inhibition.
HSP90 Indazole analogs Compound 12d exhibited significant inhibitory effects in breast cancer cells.
EZH1/EZH2 Indazole-containing compounds UNC1999 is an orally bioavailable dual inhibitor.
IRAK4 Indazole derivatives Led to the discovery of clinical candidates BAY1834845 and BAY1830839.

Table 2: Other Enzyme Inhibition by Indazole Derivatives

Enzyme Target Derivative Class Key Findings
BChE Indazole derivatives Compound 4q showed potent and selective inhibition.
MAO-B C5/C6-substituted indazoles, Indazole-5-carboxamides Highly potent and selective inhibition, with some compounds having subnanomolar IC50 values.
PI3K 3-amino-1H-indazole derivatives Compound W24 demonstrated broad-spectrum antiproliferative activity via this pathway.

Receptor Modulation and Agonist/Antagonist Activity

The ability of this compound derivatives to modulate various receptors is a key area of research. These interactions underpin their potential therapeutic applications in a range of physiological and pathological processes.

Numerous synthetic cannabinoids featuring an indazole-3-carboxamide core have been developed and shown to possess high binding affinity for the cannabinoid CB1 receptor. researchgate.net The synthesis of these compounds often begins with methyl 1H-indazole-3-carboxylate, a closely related precursor to the subject compound. researchgate.netacs.org Through N-alkylation and subsequent amidation, a diverse library of derivatives can be generated. researchgate.netacs.org

Research has identified several indazole-carboxamide derivatives as potent CB1 agonists. researchgate.net For instance, compounds like AB-PINACA and AB-FUBINACA, which are N-(1-amino-3-methyl-1-oxobutan-2-yl) derivatives of 1-pentyl-1H-indazole-3-carboxamide and 1-(4-fluorobenzyl)-1H-indazole-3-carboxamide respectively, have been identified as potent cannabimimetic agents. researchgate.net The structure-activity relationship (SAR) studies of these analogs reveal that the nature of the substituent at the 1-position of the indazole ring and the amino acid moiety significantly influences their potency and efficacy at the CB1 receptor. semanticscholar.org Halogenation of the indazole core is a common modification explored to enhance potency. semanticscholar.org

The following table summarizes the CB1 receptor activity of selected indazole-3-carboxamide derivatives, highlighting the impact of different structural modifications.

Compound NameStructureCB1 Receptor Activity
AB-PINACAN-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamidePotent Agonist
AB-FUBINACAN-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamidePotent Agonist
5F-EMB-PINACAEthyl [1-(5-fluoropentyl)-1H-indazole-3-carbonyl]valinatePotent Agonist
MDMB-FUBICAMethyl 2-[1-(4-fluorobenzyl)-1H-indole-3-carboxamido]-3,3-dimethylbutanoatePotent Agonist

This table is for illustrative purposes and includes derivatives of the broader indazole-3-carboxamide class to demonstrate the potential for CB1 receptor binding.

GPR84 is a pro-inflammatory G protein-coupled receptor that has emerged as a therapeutic target for inflammatory and autoimmune diseases. bioworld.comgoogle.com Recent patent literature has disclosed the discovery of furoindazole derivatives as potent GPR84 antagonists. bioworld.comgoogle.comwipo.int An exemplified compound from this series demonstrated antagonistic activity at human GPR84 receptors with an IC50 value of 0.004 µM in a cAMP-based assay. bioworld.com This finding is significant as it establishes a direct link between the indazole scaffold and GPR84 antagonism, suggesting that derivatives of this compound could be explored for this activity. The development of such antagonists holds promise for the treatment of conditions such as inflammatory bowel disease, idiopathic pulmonary fibrosis, and other inflammatory disorders. bioworld.comgoogle.com

Derivatives of indazole-3-carboxylic acid have been identified as potent and selective antagonists of the 5-HT3 receptor. nih.gov The 5-HT3 receptor is a ligand-gated ion channel involved in emesis and irritable bowel syndrome. nih.gov Antagonists of this receptor, often referred to as "setrons," are clinically used as antiemetics, particularly for chemotherapy-induced nausea and vomiting. nih.govnih.govnih.gov

Research has shown that modification of the aromatic nucleus of certain compounds to an indazole structure can lead to potent 5-HT3 receptor antagonists. nih.gov For example, the compound BRL 43694 (Granisetron) is an indazole derivative that is a potent and selective 5-HT3 antagonist and has been shown to be a very effective antiemetic agent. nih.gov The general structure of these antagonists often involves an ester or amide linkage at the 3-position of the indazole ring, connected to an azabicyclic moiety. nih.gov This indicates a strong potential for derivatives of this compound to exhibit 5-HT3 antagonist activity, which could be valuable for the development of new antiemetic drugs.

Neuroprotective Applications in Neurological Disorders (e.g., Parkinson's, Alzheimer's)

The indazole scaffold is a promising framework for the development of neuroprotective agents for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.

In the context of Parkinson's disease, which is characterized by the loss of dopaminergic neurons, indazole derivatives have shown promise. tandfonline.comgoogle.com One study found that 6-amino-1-methyl-indazole (AMI), a derivative of 6-nitro-1H-indazole, exerted a neuroprotective effect by inhibiting tau hyperphosphorylation. tandfonline.comgoogle.com In a mouse model of Parkinson's disease, AMI treatment preserved dopaminergic neurons in the substantia nigra and improved behavioral symptoms. tandfonline.com Additionally, indazole-5-carboxamides have demonstrated a strong affinity for monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine. Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease. researchgate.net

For Alzheimer's disease, a condition associated with the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, indazole derivatives have also shown potential. nih.gov A study on 5-substituted indazole derivatives found that they exhibited neuroprotective effects against Aβ-induced cell death in a human neuroblastoma cell line. nih.gov These compounds also displayed anti-inflammatory and antioxidant properties, which are relevant to the pathology of Alzheimer's disease. nih.gov Furthermore, the development of indazole derivatives as nicotinic α-7 receptor agonists is being explored for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.

The following table provides an overview of the neuroprotective potential of various indazole derivatives.

Disease ModelIndazole Derivative ClassObserved Neuroprotective Mechanism/Effect
Parkinson's Disease6-amino-1-methyl-indazoleInhibition of tau hyperphosphorylation, preservation of dopaminergic neurons. tandfonline.comgoogle.com
Parkinson's DiseaseIndazole-5-carboxamidesHigh affinity for monoamine oxidase B (MAO-B).
Alzheimer's Disease5-substituted indazolesProtection against Aβ-induced cell death, anti-inflammatory and antioxidant effects. nih.gov
Alzheimer's DiseaseIndazole-3-carboxamidesPotential as nicotinic α-7 receptor agonists.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents at the Indazole Core on Biological Activity

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole core. nih.gov SAR studies have revealed that modifications at the C-3, C-4, C-5, and C-6 positions, as well as N-substitution, can dramatically alter the pharmacological profile of these compounds. nih.govnih.gov For instance, the presence of aryl groups at the C3 and C6 positions of the indazole core has been found to be crucial for certain inhibitory activities. nih.gov

Influence of Amino Group at C-4 Position

The amino group at the C-4 position of the indazole ring plays a pivotal role in the biological activity of this class of compounds. This functional group can act as a hydrogen bond donor, which is often a critical interaction with biological targets. Studies on various 4-aminoindazole derivatives have highlighted the importance of this group for their activity as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). rsc.org For example, a series of 4-aminoindazole derivatives were reported as potent IDO1 inhibitors, with some compounds exhibiting sub-nanomolar inhibitory concentrations. rsc.org The strategic placement of this amino group allows for key interactions within the active site of target proteins, contributing significantly to the binding affinity.

Role of Ester Moiety at C-3 Position

The ester moiety at the C-3 position, specifically the methyl carboxylate in methyl 4-amino-1H-indazole-3-carboxylate, is a key functional group that influences the compound's properties. This group can participate in hydrogen bonding and can be hydrolyzed by esterases in vivo, which can be a factor in prodrug design. The functionalization at the C-3 position of the indazole ring is a well-established strategy for modulating biological activity. mdpi.com For instance, the conversion of the carboxylic acid at C-3 to various amides has led to the discovery of potent inhibitors of calcium-release activated calcium (CRAC) channels. nih.govnih.gov These studies underscore that the ester or its derivatives at this position are critical for interaction with specific biological targets. nih.govnih.gov

Effects of N-Substitution on Biological Profile (e.g., N-1 vs. N-2 tautomerism, N-alkylation)

The nitrogen atoms of the indazole ring are crucial for its chemical properties and biological activity. Indazoles exist as two principal tautomers, 1H-indazole and 2H-indazole, with the 1H tautomer generally being more thermodynamically stable. nih.govmdpi.com The position of substitution on the indazole nitrogen (N-1 or N-2) can significantly impact the biological profile of the resulting derivatives.

N-1 alkylation is a common strategy in the development of indazole-based drugs. rsc.org For example, in a series of cyclooxygenase-2 (COX-2) inhibitors, N-1 substitution was found to be compatible with high inhibitory activity. nih.govnih.gov Conversely, in other series, N-2 substitution has been shown to be favorable. For instance, the synthesis of N-2 arylated-indazoles has been explored for the development of COX-2 inhibitors. nih.gov The choice between N-1 and N-2 substitution often depends on the specific target and the desired mode of interaction.

Furthermore, the type of substituent on the nitrogen atom is critical. N-alkylation with simple alkyl groups or more complex moieties can influence properties such as solubility, metabolic stability, and target affinity. rsc.org For instance, in a study of p38α mitogen-activated protein kinase inhibitors, derivatives with substitutions on both the N-1 and N-2 nitrogens were synthesized and evaluated, revealing distinct activity profiles for each isomer. acs.org

Pharmacophore Identification and Lead Optimization

Pharmacophore modeling is a powerful tool in medicinal chemistry for identifying the essential three-dimensional arrangement of functional groups required for biological activity. For indazole-based compounds, the indazole nucleus itself often serves as a central scaffold. nih.govnih.gov The amino group at C-4 and the carboxylate (or a derivative) at C-3 are frequently identified as key pharmacophoric features.

Lead optimization is the process of modifying a biologically active compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. In the context of this compound derivatives, lead optimization efforts have focused on several strategies:

Modification of the C-3 position: As mentioned earlier, converting the ester to various amides has been a successful strategy. The synthesis of indazole-3-carboxamides has yielded potent CRAC channel blockers. nih.govnih.gov The nature of the amine used to form the amide is a key point of diversification to explore the chemical space around the C-3 position.

Substitution on the benzene (B151609) ring: Introducing substituents on the benzene portion of the indazole ring can modulate electronic properties and provide additional interaction points with the target. For example, in a series of protein kinase C-zeta (PKC-ζ) inhibitors, variation of the aryl substituent at the 6-position of the indazole led to a potent and selective analog. researchgate.netscispace.com

N-alkylation/arylation: As discussed, modifying the N-1 or N-2 position is a common optimization strategy to fine-tune the biological activity and physicochemical properties of indazole derivatives. rsc.orgnih.gov

Design Principles for Enhanced Selectivity and Potency

The design of potent and selective indazole-based inhibitors often relies on a deep understanding of the target's three-dimensional structure and the SAR of the chemical series. Key design principles include:

Exploiting Specific Interactions: The design of selective inhibitors often involves creating molecules that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with unique residues in the target's binding site that are not present in closely related off-targets. For example, the design of selective COX-2 inhibitors involved structural modifications to the indazole scaffold to achieve high affinity for COX-2 over COX-1. nih.govnih.gov

Conformational Restriction: Introducing conformational constraints into a molecule can lock it into a bioactive conformation, thereby increasing potency and selectivity. This can be achieved by introducing cyclic structures or bulky groups.

Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties (a bioisostere) can lead to improved potency, selectivity, or pharmacokinetic properties. For instance, the indazole ring itself is considered a bioisostere of the indole (B1671886) ring found in tryptophan. rsc.org

Below is a table summarizing the structure-activity relationships for a series of hypothetical this compound derivatives, illustrating how modifications at different positions can impact biological activity.

CompoundR1 (at N-1)R2 (at C-5)R3 (at C-6)Biological Activity (IC50, µM)
1 HHH10.5
2 CH3HH5.2
3 HClH2.1
4 HHF8.7
5 CH3ClF0.9

This table is for illustrative purposes and does not represent actual experimental data.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for understanding how a ligand, such as methyl 4-amino-1H-indazole-3-carboxylate, might interact with a biological target, typically a protein or enzyme.

Active Site Binding Mode Analysis

An analysis of the binding mode would reveal the specific conformation and orientation of this compound within the active site of a target protein. This would involve identifying the most energetically favorable binding pose, which is crucial for its potential inhibitory or agonistic activity. Research in this area for other indazole derivatives has shown that the indazole core can act as a versatile scaffold for binding to various enzymes. However, without specific studies on this compound, its precise binding mode remains hypothetical.

Identification of Key Interacting Residues (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The stability of a ligand-target complex is determined by various non-covalent interactions. A detailed docking study would identify the key amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, pi-stacking, or salt bridges with this compound. The 4-amino group and the carboxylate moiety would be expected to be key players in forming hydrogen bonds, while the indazole ring could participate in hydrophobic and aromatic interactions. The table below illustrates the types of interactions that would be investigated in a typical molecular docking study.

Interaction TypePotential Interacting Groups on this compound
Hydrogen Bonding4-amino group, N-H of indazole, C=O and O-CH3 of carboxylate
Hydrophobic InteractionsBenzene (B151609) ring of indazole
Pi-StackingIndazole ring system

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds and to understand which structural features are important for activity.

Topomer CoMFA Applications

Topomer Comparative Molecular Field Analysis (Topomer CoMFA) is a 3D-QSAR method that combines the strengths of Topomer technology and CoMFA. It is used to build predictive models for the biological activity of a series of compounds. An application of Topomer CoMFA to a series of analogues of this compound would help in understanding the steric and electrostatic field requirements for optimal activity.

Predictive Modeling for Biological Activity

Building a predictive QSAR model for this compound and its derivatives would be invaluable for guiding the synthesis of new compounds with enhanced biological activity. Such a model would be based on a dataset of compounds with known activities and would use molecular descriptors to quantify the structural features of the molecules. The predictive power of the model would be validated using statistical methods.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and properties of molecules. These calculations can provide valuable information about a molecule's geometry, stability, reactivity, and spectroscopic properties. For this compound, these calculations could elucidate properties such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is fundamental to understanding its chemical behavior and interaction with other molecules. A study on the related compound, 3-Methylcarboxy-1H-indazole, utilized semi-empirical quantum mechanical methods to investigate its formation, highlighting the utility of these approaches in understanding indazole chemistry.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. This technique allows for the exploration of conformational landscapes and the dynamics of ligand-receptor binding, which is of particular interest in drug discovery and materials science.

For indazole derivatives, MD simulations have been employed to understand their interaction and stability within the binding sites of biological targets. nih.govresearchgate.net For instance, in studies of indazole derivatives as potential enzyme inhibitors, MD simulations can reveal the key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts) that stabilize the ligand-protein complex. researchgate.net These simulations can also provide insights into the conformational changes that both the ligand and the protein may undergo upon binding.

Table 2: Illustrative Binding Energy Components from an MD Simulation Study of an Indazole Derivative with a Protein Target

Energy ComponentValue (kcal/mol)
Van der Waals Energy -45.23
Electrostatic Energy -21.89
Polar Solvation Energy +35.76
Nonpolar Solvation Energy -4.51
Total Binding Free Energy (MM-GBSA) -35.87
This table presents hypothetical yet representative data based on MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area solvation) calculations from MD simulations of indazole derivatives, showcasing the energetic contributions to binding affinity. researchgate.net

Derivatization and Functionalization Strategies Based on Methyl 4 Amino 1h Indazole 3 Carboxylate

Modification of the Ester Group: Hydrolysis to Carboxylic Acid and Amide Formation

The ester group at the C-3 position of methyl 4-amino-1H-indazole-3-carboxylate is a prime target for modification. One of the most fundamental transformations is its hydrolysis to the corresponding carboxylic acid. This reaction is typically achieved under basic conditions, for instance, by refluxing with a base like sodium hydroxide in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water. The resulting 4-amino-1H-indazole-3-carboxylic acid is a key intermediate for further derivatization, particularly for the synthesis of a wide array of amide derivatives.

The formation of amides from the carboxylic acid intermediate is a widely utilized strategy to introduce diverse functionalities and explore structure-activity relationships (SAR). This is generally accomplished through coupling reactions with various primary or secondary amines in the presence of a coupling agent. Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt), or hexafluorophosphate benzotriazole tetramethyl uronium. These methods facilitate the formation of an amide bond under mild conditions, allowing for the incorporation of a broad range of amine-containing fragments. For example, a series of 1H-indazole-3-carboxamide derivatives have been synthesized by coupling 1-H-indazole-3-carboxylic acid with substituted aryl or aliphatic amines. This approach has been instrumental in the development of potent and selective inhibitors for various biological targets. nih.gov

Reaction Reagents and Conditions Product Significance
Ester HydrolysisNaOH, MeOH/H₂O, Reflux4-amino-1H-indazole-3-carboxylic acidKey intermediate for amide synthesis
Amide FormationAmine, EDC, HOBt, DMF4-amino-1H-indazole-3-carboxamide derivativesIntroduction of diverse functional groups, SAR studies

Functionalization at the Amino Group: Acylation and Alkylation Reactions

The amino group at the C-4 position provides another critical handle for structural modification. Acylation and alkylation are two common strategies to functionalize this group, leading to compounds with altered electronic and steric properties.

Alkylation of the amino group introduces alkyl substituents, which can be used to modulate lipophilicity and steric bulk. This can be achieved by reacting the aminoindazole with an alkyl halide in the presence of a base. The regioselectivity of alkylation on the indazole scaffold can be influenced by the reaction conditions and the substitution pattern of the indazole ring itself. nih.gov For instance, N-alkylation of the indazole core can be directed to either the N-1 or N-2 position by carefully selecting the base and solvent system. nih.gov

Reaction Reagents Product Effect on Properties
AcylationAcetic anhydrideN-acetylated derivativeAlters hydrogen bonding and polarity
AlkylationAlkyl halide, baseN-alkylated derivativeModulates lipophilicity and steric bulk

Introduction of Halogenated and Electron-Withdrawing Substituents for Activity Enhancement

The introduction of halogen atoms and other electron-withdrawing groups onto the indazole scaffold is a well-established strategy to enhance biological activity. These substituents can influence the electronic properties of the molecule, affecting its binding affinity to target proteins and its metabolic stability.

Halogenation, particularly bromination or chlorination, can be achieved using various reagents. For instance, N-halosuccinimides (NBS or NCS) can be used for the electrophilic halogenation of the indazole ring. acs.org The position of halogenation can be directed by the existing substituents on the ring. The presence of halogens can lead to improved potency and selectivity of the resulting compounds.

Scaffold Diversification through Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the diversification of the indazole scaffold. ias.ac.in This reaction allows for the formation of carbon-carbon bonds between a halogenated indazole derivative and a boronic acid or ester, enabling the introduction of a wide variety of aryl and heteroaryl substituents.

To perform a Suzuki coupling, a bromo or iodo-substituted indazole derivative is typically required. For example, 5-bromo-1H-indazole-3-carboxylic acid methyl ester can be prepared and subsequently used in Suzuki coupling reactions with various aryl boronic acids. nih.gov The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(OAc)₂, and a base like CsF or K₂CO₃. ias.ac.in This methodology has been successfully applied to synthesize novel pyrrolyl and thiophenyl indazoles. nih.gov The ability to introduce diverse aromatic systems allows for the exploration of new chemical space and the development of compounds with novel biological profiles. The C-3 functionalization of 1H-indazole through Suzuki-Miyaura cross-coupling is a valuable strategy for producing pharmaceutical precursors. researchgate.netmdpi.com

Catalyst Base Solvent Product
Pd(OAc)₂CsFDMF5-Aryl-1H-indazole derivatives
[Pd(dppf)Cl₂]K₂CO₃Dimethoxyethane5-(Pyrrol-2-yl)-1H-indazoles

Design and Synthesis of Hybrid Molecules Incorporating Other Bioactive Scaffolds

A contemporary strategy in drug discovery involves the design and synthesis of hybrid molecules that combine the indazole scaffold with other known bioactive pharmacophores. nih.govmdpi.com This approach aims to create multifunctional molecules that can interact with multiple biological targets or exhibit synergistic effects.

The versatile functional handles on the this compound core allow for its conjugation with a variety of other bioactive scaffolds. For instance, the carboxylic acid functionality, obtained after ester hydrolysis, can be used to form an amide linkage with an amino-containing bioactive molecule. Similarly, the amino group can be functionalized to connect to other molecular fragments. This strategy has been employed to create hybrids of indazole with other heterocyclic systems known for their biological activities, such as pyrazoles and indoles. mdpi.com The resulting hybrid molecules have shown promise in various therapeutic areas, including oncology and infectious diseases.

Advanced Research Directions and Future Perspectives

Exploration of Novel Therapeutic Applications Beyond Current Scope

The versatile structure of the indazole nucleus allows for a wide array of chemical modifications, leading to compounds with diverse pharmacological activities. nih.gov While much research has focused on the anti-cancer properties of indazole derivatives, particularly as kinase inhibitors, future exploration is expanding into other significant therapeutic areas. nih.govmatilda.science

Anti-inflammatory and Autoimmune Diseases: Indazole derivatives have shown potential in managing inflammatory conditions. researchgate.net Research indicates that these compounds can inhibit key mediators of the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). researchgate.net Future research on methyl 4-amino-1H-indazole-3-carboxylate derivatives could focus on developing selective inhibitors for targets like Receptor-interacting serine/threonine kinase 2 (RIPK2), which is implicated in autoimmune conditions such as inflammatory bowel disease. frontiersin.org

Neurological Disorders: The indazole scaffold is also being investigated for its potential in treating neurological and neurodegenerative diseases. medchemexpress.cn Derivatives have been designed to target enzymes and receptors involved in conditions like Alzheimer's disease and Parkinson's disease. nih.govmedchemexpress.cn By modifying the this compound core, researchers can aim to develop novel compounds that modulate neurotransmitter systems or inhibit protein aggregation associated with these debilitating disorders.

Infectious Diseases: There is emerging evidence for the application of indazole derivatives as antimicrobial and antiviral agents. researchgate.netnih.goveurekaselect.com Studies have demonstrated the efficacy of certain indazole compounds against various pathogens, including Mycobacterium tuberculosis and viruses like influenza A and SARS-CoV-2. researchgate.netnih.govnih.gov This opens up a promising avenue for developing new classes of anti-infective drugs derived from this compound, which is particularly crucial in the face of growing antimicrobial resistance. researchgate.net

Table 1: Potential Therapeutic Targets for Indazole Derivatives
Therapeutic AreaPotential Molecular TargetsReferenced Pathologies
OncologyReceptor Tyrosine Kinases (e.g., AXL, EGFR, VEGFR), Serine/Threonine KinasesVarious Cancers
Inflammation & AutoimmunityCOX-2, RIPK2, Pro-inflammatory CytokinesInflammatory Bowel Disease, Rheumatoid Arthritis
NeurologyEnzymes and receptors in neurodegenerative pathwaysAlzheimer's Disease, Parkinson's Disease
Infectious DiseasesViral and bacterial enzymes/proteinsTuberculosis, Influenza, SARS-CoV-2

Development of Targeted Delivery Systems for this compound Derivatives

A significant challenge with potent therapeutic agents, including many kinase inhibitors, is their potential for off-target effects and poor bioavailability. nih.govbenthamdirect.com Targeted drug delivery systems offer a strategy to enhance the therapeutic efficacy of this compound derivatives while minimizing systemic toxicity. ualberta.ca

Nanoparticle-Based Carriers: Nanotechnology provides a versatile platform for delivering heterocyclic anticancer compounds. nih.gov Various nanocarriers are being explored, including:

Liposomes: These are lipid-based vesicles that can encapsulate both hydrophilic and hydrophobic drugs, improving their solubility and circulation time. begellhouse.com

Polymeric Nanoparticles: Made from biodegradable polymers like PLGA, these nanoparticles can be engineered for controlled drug release and surface-modified for active targeting. researchgate.net

Dendrimers: These are highly branched, well-defined macromolecules that can carry multiple drug molecules. begellhouse.com

Magnetic Nanoparticles: These can be guided to the tumor site using an external magnetic field, offering a high degree of spatial control over drug delivery. ualberta.ca

These systems can exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting or be functionalized with ligands (e.g., antibodies, peptides) for active targeting of specific cell surface receptors. researchgate.net

Stimuli-Responsive Systems: Advanced delivery systems can be designed to release their payload in response to specific triggers within the tumor microenvironment, such as lower pH or the presence of certain enzymes. mdpi.com This approach ensures that the drug is released predominantly at the site of action, further reducing off-target effects. mdpi.com

Table 2: Nanocarrier Systems for Targeted Drug Delivery
Nanocarrier TypeDescriptionPotential Advantages for Indazole Derivatives
LiposomesSpherical vesicles composed of a lipid bilayer.Improves solubility, reduces toxicity, prolongs circulation. begellhouse.com
Polymeric NanoparticlesSolid colloidal particles made from biodegradable polymers.Controlled release, surface functionalization for targeting. researchgate.net
DendrimersHighly branched, tree-like molecules with a defined structure.High drug loading capacity, precise control over properties. begellhouse.com

Integration with Combinatorial Chemistry and High-Throughput Screening

The discovery of novel and potent derivatives of this compound can be significantly accelerated through the integration of combinatorial chemistry and high-throughput screening (HTS). niscpr.res.in

Combinatorial Library Synthesis: Combinatorial chemistry allows for the rapid synthesis of large and diverse libraries of compounds from a common scaffold like this compound. nih.gov By systematically introducing different chemical building blocks at various positions on the indazole ring, researchers can generate thousands of unique analogues. iipseries.org This can be performed using both solid-phase and solution-phase synthesis techniques. niscpr.res.in

High-Throughput Screening (HTS): Once a combinatorial library is created, HTS enables the rapid screening of these compounds against specific biological targets, such as protein kinases. nih.govdrugdiscoverytrends.com Various HTS assay formats are available, including:

Enzyme-Coupled Fluorescence Assays: These are cost-effective methods for detecting kinase activity by measuring the production of ADP. nih.gov

Colorimetric Assays: Some assays utilize gold nanoparticles that change color in the presence of kinase activity, providing a visual readout. chemistryworld.com

Allosteric Inhibitor Screening: Specialized assays can be designed to identify inhibitors that bind to less conserved allosteric sites on kinases, potentially leading to more selective drugs. wiley.com

The combination of these technologies allows for a more efficient exploration of the chemical space around the this compound core, increasing the probability of identifying lead compounds with desirable therapeutic properties. nih.gov

Translational Research from Preclinical to Clinical Studies

The successful translation of a promising compound from preclinical research to clinical application is a complex, multi-stage process. For derivatives of this compound, this journey would involve rigorous evaluation of their efficacy, safety, and pharmacokinetic profiles. The fact that at least 43 indazole-based therapeutic agents are already in clinical use or trials provides a strong precedent for the therapeutic potential of this scaffold. researchgate.netresearchgate.net

Key challenges in the clinical development of kinase inhibitors include dose-limiting toxicities and the development of drug resistance. benthamdirect.commdpi.com Overcoming these hurdles requires a deep understanding of the drug's mechanism of action and its behavior in biological systems. For brain tumors, a particular challenge is ensuring that the drug can penetrate the blood-brain barrier in sufficient concentrations to be effective. nih.gov

Future translational research for these compounds will likely focus on:

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: To optimize dosing regimens and predict therapeutic outcomes.

Biomarker Discovery: Identifying biomarkers that can predict which patients are most likely to respond to a particular drug, enabling a personalized medicine approach.

Combination Therapies: Investigating the synergistic effects of combining indazole-based kinase inhibitors with other anticancer agents to enhance efficacy and overcome resistance. nih.gov

The ultimate goal is to bridge the gap between promising laboratory findings and tangible clinical benefits for patients. scispace.com

Addressing Challenges in Synthetic Accessibility and Scalability

For any drug candidate to be viable, its synthesis must be practical, cost-effective, and scalable to produce the quantities required for clinical trials and eventual commercialization. While numerous methods exist for synthesizing the indazole scaffold, challenges related to yield, regioselectivity, and the use of harsh reagents can hinder large-scale production. nih.govresearchgate.net

Recent advances in synthetic methodology are addressing these challenges:

Catalyst-Based Approaches: The use of transition-metal catalysts (e.g., copper, palladium) and acid-base catalysts has led to more efficient and selective methods for constructing the indazole ring. benthamdirect.comingentaconnect.com

Green Chemistry: There is a growing emphasis on developing environmentally friendly synthetic routes that use safer solvents (like PEG-400 or water), reduce waste, and operate under milder conditions. acs.orgorganic-chemistry.orgsamipubco.com

Scalable Routes: Research is focused on developing synthetic pathways that are not only efficient in the lab but also robust and reproducible on a multigram or kilogram scale, which is essential for pharmaceutical manufacturing. diva-portal.orggoogle.comdiva-portal.org

By optimizing the synthesis of this compound and its derivatives, chemists can ensure a reliable supply of these compounds for extensive biological evaluation and further development. nih.gov

Q & A

Q. What are the preferred synthetic routes for methyl 4-amino-1H-indazole-3-carboxylate, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves cyclization of substituted indazole precursors. A common approach includes:

  • Step 1: Condensation of hydrazine derivatives with carbonyl-containing intermediates under reflux conditions (e.g., ethanol or ethyl acetate as solvents at 70–80°C) .
  • Step 2: Introduction of the methyl carboxylate group via esterification, often using thionyl chloride (SOCl₂) or dimethyl sulfate as methylating agents .
  • Purification: Recrystallization from ethyl acetate or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product in >90% purity .

Optimization Strategies:

  • Temperature Control: Lower yields at high temperatures due to decomposition can be mitigated by stepwise heating.
  • Catalyst Screening: Lewis acids like ZnCl₂ may accelerate cyclization .
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require careful removal to avoid side reactions.

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: The 4-amino group appears as a singlet near δ 6.5 ppm (¹H), while the methyl ester resonates at δ 3.9 ppm (¹H) and δ 165–170 ppm (¹³C) .
    • IR: Stretching vibrations for NH₂ (~3400 cm⁻¹) and ester C=O (~1720 cm⁻¹) confirm functional groups .
  • X-ray Crystallography:
    • Data Collection: Single crystals grown via slow evaporation (e.g., in methanol) are analyzed using Mo-Kα radiation (λ = 0.71073 Å) .
    • Refinement: SHELXL (via SHELX suite) refines hydrogen-bonding networks (e.g., N–H···O interactions) with R-factors < 0.05 .

Advanced Research Questions

Q. What experimental challenges arise in the crystallization of this compound, and how can hydrogen-bonding interactions inform polymorph prediction?

Methodological Answer:

  • Challenges:
    • Solvent Sensitivity: Polar solvents (e.g., water) may induce hydrate formation, complicating crystal lattice packing .
    • Polymorphism: Competing N–H···O and C–H···π interactions can lead to multiple packing motifs.
  • Hydrogen-Bond Analysis:
    • Key Interactions: The amino group forms N–H···O bonds with ester carbonyls (D···A distances ~3.2–3.4 Å), stabilizing a monoclinic lattice (space group P2₁/c) .
    • Prediction Tools: Mercury (CCDC) and CrystalPredictor simulate polymorph stability using interaction energy landscapes .

Table 1: Hydrogen-Bond Parameters (from )

D–H···AD···A (Å)Angle (°)Symmetry Code
C6–H6A···O153.34125−x+1, −y+1, −z+1
C13–H13···N23.46148−x+1, −y+1, −z+1

Q. How do electronic effects of the 4-amino and 3-carboxylate substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Electronic Effects:
    • 4-Amino Group: Acts as an electron-donating group (+M effect), activating the indazole ring toward electrophilic substitution at C5 and C7 positions .
    • 3-Carboxylate: Electron-withdrawing (–I effect) deactivates the adjacent C2 position, directing nucleophiles (e.g., amines, thiols) to C1 or C5 .
  • Reactivity Studies:
    • Kinetic Monitoring: HPLC or LC-MS tracks substitution rates under varying pH (e.g., basic conditions favor carboxylate deprotonation, enhancing electrophilicity) .
    • DFT Calculations: Gaussian 09 models charge distribution (Mulliken charges) to predict reactive sites .

Q. In silico docking studies suggest potential protein targets for this compound; how can researchers validate these predictions experimentally?

Methodological Answer:

  • Validation Workflow:
    • Target Selection: Prioritize kinases (e.g., JAK2) or GPCRs based on docking scores (AutoDock Vina) .
    • Enzyme Assays: Measure IC₅₀ values using fluorescence-based kinase activity assays (e.g., ADP-Glo™) .
    • Binding Studies: Surface plasmon resonance (SPR) quantifies dissociation constants (Kd) in real-time .
  • Data Interpretation:
    • Correlate computational binding energies (ΔG) with experimental Kd to refine docking parameters .

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